molecular formula C20H27IO4 B12823227 3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione;1-iodo-2,3,4,5-tetramethylbenzene

3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12823227
M. Wt: 458.3 g/mol
InChI Key: HFHDLTJVNNEIBL-UHFFFAOYSA-N
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Description

3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct chemical compounds. The former is a cyclobutene derivative with isopropoxy groups, while the latter is an iodinated aromatic compound. Both compounds have unique structures and properties that make them valuable in various scientific and industrial applications.

Preparation Methods

3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: can be synthesized through the reaction of cyclobutene-1,2-dione with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to achieve the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

1-iodo-2,3,4,5-tetramethylbenzene: is prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

Chemical Reactions Analysis

3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can yield cyclobutene derivatives with hydroxyl groups.

    Substitution: The isopropoxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes:

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Scientific Research Applications

3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: is used in:

    Organic Synthesis: As a building block for synthesizing complex organic molecules.

    Material Science: In the development of novel polymers and materials with unique properties.

1-iodo-2,3,4,5-tetramethylbenzene: finds applications in:

    Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.

    Chemical Research: In the study of aromatic substitution reactions and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action for 3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione involves its reactivity towards nucleophiles and electrophiles, allowing it to participate in various organic reactions. The molecular targets and pathways depend on the specific reaction it undergoes.

For 1-iodo-2,3,4,5-tetramethylbenzene , the iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for its role in synthetic organic chemistry.

Comparison with Similar Compounds

3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: can be compared with:

    3,4-Dimethoxy-3-cyclobutene-1,2-dione: Similar structure but with methoxy groups instead of isopropoxy groups.

    3,4-Di-n-butoxy-3-cyclobutene-1,2-dione: Similar structure but with n-butoxy groups.

1-iodo-2,3,4,5-tetramethylbenzene: can be compared with:

    2,3,4,5-tetramethylbenzene: The non-iodinated parent compound.

    1-bromo-2,3,4,5-tetramethylbenzene: Similar structure but with a bromine atom instead of iodine.

These comparisons highlight the unique reactivity and applications of the compounds due to the presence of specific functional groups.

Properties

Molecular Formula

C20H27IO4

Molecular Weight

458.3 g/mol

IUPAC Name

3,4-di(propan-2-yloxy)cyclobut-3-ene-1,2-dione;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C10H13I.C10H14O4/c1-6-5-10(11)9(4)8(3)7(6)2;1-5(2)13-9-7(11)8(12)10(9)14-6(3)4/h5H,1-4H3;5-6H,1-4H3

InChI Key

HFHDLTJVNNEIBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.CC(C)OC1=C(C(=O)C1=O)OC(C)C

Origin of Product

United States

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